cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

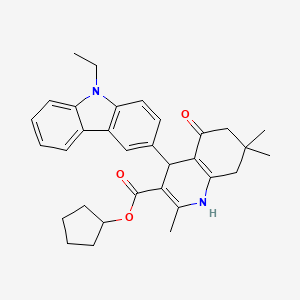

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a carbazole moiety. The carbazole group is substituted with an ethyl chain at position 9, while the quinoline ring includes 2,7,7-trimethyl substituents and a cyclopentyl ester at position 3.

Properties

Molecular Formula |

C32H36N2O3 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

cyclopentyl 4-(9-ethylcarbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C32H36N2O3/c1-5-34-25-13-9-8-12-22(25)23-16-20(14-15-26(23)34)29-28(31(36)37-21-10-6-7-11-21)19(2)33-24-17-32(3,4)18-27(35)30(24)29/h8-9,12-16,21,29,33H,5-7,10-11,17-18H2,1-4H3 |

InChI Key |

GRUSXSPAVBLOMM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC5CCCC5)C)C6=CC=CC=C61 |

Origin of Product |

United States |

Preparation Methods

The synthesis of cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of catalysts such as acetic acid and oxidizing agents like manganese dioxide . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like manganese dioxide.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety. Common reagents and conditions used in these reactions include acetic acid as a catalyst and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

Medicine: Its unique structure makes it a candidate for drug development, especially in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with specific proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to two analogs (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

| Compound Name | Ester Group | Quinoline Substituents | Aromatic/Functional Group at Position 4 | Molecular Weight |

|---|---|---|---|---|

| Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Target) | Cyclopentyl | 2,7,7-trimethyl | 9-ethyl-9H-carbazol-3-yl | ~460 (estimated) |

| Methyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS 330958-16-2) | Methyl | 2-methyl | 9-ethyl-9H-carbazol-3-yl | 414.496 |

| Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 299944-94-8) | Cyclohexyl | 2-methyl, 7-phenyl | 4-hydroxy-3-methoxyphenyl | 487.586 |

Key Observations:

Cyclohexyl in CAS 299944-94-8 may further increase steric bulk but reduce solubility compared to cyclopentyl.

Quinoline Substituents: The 7,7-dimethyl groups in the target compound introduce steric hindrance, which could slow metabolic degradation compared to the 7-phenyl group in CAS 299944-94-8 . The 2-methyl substituent is common across analogs, suggesting a conserved role in stabilizing the quinoline core.

Aromatic Moieties :

- The carbazole group in the target and CAS 330958-16-2 is linked to antimicrobial and antitumor activity, as seen in 1,3,4-oxadiazole-carbazole hybrids .

- The 4-hydroxy-3-methoxyphenyl group in CAS 299944-94-8 may confer antioxidant or anti-inflammatory properties, diverging from carbazole’s bioactivity .

Physicochemical and Spectral Properties

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~460 vs. 414.496 in CAS 330958-16-2) may impact bioavailability, though carbazole’s planar structure could mitigate this via π-π stacking interactions .

- The cyclopentyl ester increases logP compared to methyl, aligning with Lipinski’s guidelines for moderate lipophilicity.

NMR Spectral Analysis :

- highlights that substituent changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44) . For the target compound:

Research Implications and Lumping Strategies

- ’s lumping strategy groups structurally similar compounds to simplify studies . The target compound and its analogs could be lumped in pharmacokinetic models, though their substituent differences may warrant separate analysis for specific bioactivities.

- Future studies should prioritize crystallography (e.g., SHELX software ) and NMR profiling to resolve conformational and electronic effects of substituents.

Biological Activity

Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that combines carbazole and quinoline moieties. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C32H36N2O3 |

| Molecular Weight | 496.6 g/mol |

| IUPAC Name | cyclopentyl 4-(9-ethylcarbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| InChI | InChI=1S/C32H36N2O3/c1-5... |

| InChI Key | GRUSXSPAVBLOMM-UHFFFAOYSA-N |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Properties : Studies have shown that carbazole derivatives can effectively inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for certain derivatives were reported between 12.6–22.3 mm at a concentration of 100 µg/mL .

- Antifungal Activity : Similar compounds have also demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Evidence from recent studies includes:

- Cell Line Studies : Cyclopentyl derivatives have been tested against various cancer cell lines. For example:

- Mechanism of Action : The mechanism involves the activation of the p53 signaling pathway leading to apoptosis in cancer cells. This pathway is crucial for regulating the cell cycle and preventing tumor development.

Neuroprotective Effects

Carbazole derivatives have also been explored for their neuroprotective properties:

- Neuroprotection in Cell Models : Certain compounds have shown the ability to protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .

- Oxidative Stress Reduction : The antioxidative properties of these compounds contribute to their neuroprotective effects by mitigating oxidative stress in neuronal cells.

Study on Antitumor Activity

A study by Kumar et al. evaluated a series of N-substituted carbazoles for their antitumor activity against human carcinoma cell lines. The findings indicated that specific substitutions on the carbazole ring enhanced anticancer activity significantly .

Study on Antimicrobial Efficacy

Ciftci et al. examined the apoptotic effects of N-substituted carbazole derivatives on various cancer cell lines and reported substantial cytotoxicity against A549 and C6 glioma cells . This underscores the therapeutic potential of these compounds in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.